An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(2-formylphenoxy)acetate, a versatile bifunctional organic compound. Due to the limited availability of specific experimental data for the initially requested "Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate," this document focuses on the well-characterized and structurally related analog, Ethyl 2-(2-formylphenoxy)acetate. The guide details its physicochemical properties, provides a robust, step-by-step synthesis protocol based on the Williamson ether synthesis, and explores its chemical reactivity. Furthermore, potential applications in medicinal chemistry and drug discovery are discussed, drawing on the known biological activities of the broader class of phenoxyacetic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.
Introduction
Ethyl 2-(2-formylphenoxy)acetate is a valuable intermediate in organic synthesis, featuring three key functional groups: an aromatic aldehyde, an ether linkage, and an ethyl ester. This strategic combination of functionalities makes it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems and substituted aromatic compounds with potential therapeutic applications. The phenoxyacetic acid core is a privileged scaffold found in numerous biologically active molecules.[1][2][3] The strategic placement of the formyl group allows for a wide range of chemical modifications, enabling the exploration of chemical space in drug discovery programs.[1]
This guide offers a detailed exploration of the chemical and physical properties of Ethyl 2-(2-formylphenoxy)acetate, its synthesis, and its potential for further chemical transformations and applications.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-(2-formylphenoxy)acetate is presented in Table 1. These properties are essential for its handling, purification, and use in subsequent chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| CAS Number | 41873-61-4 | [4] |
| Appearance | Solid-Liquid Mixture / Solid | |
| Melting Point | 45-47 °C | |
| IUPAC Name | ethyl 2-(2-formylphenoxy)acetate | [4] |
| Synonyms | (2-Formylphenoxy)acetic acid ethyl ester, 2-(Ethoxycarbonylmethoxy)benzaldehyde | [4] |
| Solubility | Soluble in common organic solvents such as ethyl acetate and DMF. | |
| Storage | 4°C, stored under nitrogen, in a dry and well-ventilated place. | [5] |
Synthesis of Ethyl 2-(2-formylphenoxy)acetate
The most common and efficient method for the synthesis of Ethyl 2-(2-formylphenoxy)acetate is the Williamson ether synthesis.[6] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 2-hydroxybenzaldehyde (salicylaldehyde) is reacted with ethyl bromoacetate.
The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN₂ reaction to displace the bromide ion and form the desired ether product.[6] The use of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial for this reaction as it solvates the cation of the base, leaving the anion more nucleophilic, and does not interfere with the reaction by protonating the phenoxide.[7]
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters, with a reported yield of 81% for the target compound.[8]
Materials and Reagents:
-
2-hydroxybenzaldehyde (Salicylaldehyde)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of 2-hydroxybenzaldehyde (10 mmol, 1.0 eq) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (20 mmol, 2.0 eq).
-
Heat the mixture to 80 °C.
-
Add ethyl bromoacetate (13 mmol, 1.3 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 80 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (200 mL) to the reaction mixture.
-
Wash the organic layer with brine (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Ethyl 2-(2-formylphenoxy)acetate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for Ethyl 2-(2-formylphenoxy)acetate are summarized below, based on literature data for this compound and its analogs.[8][9]
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.45 | s | 1H | Aldehyde (-CHO) | |
| 7.72 | dd | 1H | Aromatic (Ar-H) | |
| 7.64 | ddd | 1H | Aromatic (Ar-H) | |
| 7.18 | d | 1H | Aromatic (Ar-H) | |
| 7.12 | t | 1H | Aromatic (Ar-H) | |
| 4.99 | s | 2H | Methylene (-OCH₂CO-) | |
| 4.18 | q | 2H | Methylene (-OCH₂CH₃) | |
| 1.21 | t | 3H | Methyl (-CH₃) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| ~189 | Carbonyl (C=O, aldehyde) | |
| ~168 | Carbonyl (C=O, ester) | |
| ~160 | Aromatic (C-O) | |
| ~136 | Aromatic (C-H) | |
| ~127 | Aromatic (C-CHO) | |
| ~124 | Aromatic (C-H) | |
| ~121 | Aromatic (C-H) | |
| ~114 | Aromatic (C-H) | |
| ~65 | Methylene (-OCH₂CO-) | |
| ~61 | Methylene (-OCH₂CH₃) | |
| ~14 | Methyl (-CH₃) |
Chemical Reactivity
The chemical reactivity of Ethyl 2-(2-formylphenoxy)acetate is dominated by the aldehyde and ester functional groups.
-
Aldehyde Group: The formyl group is susceptible to a variety of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition reactions. Common reactions include the formation of imines (Schiff bases) with primary amines, reductive amination to form secondary amines, and Wittig reactions to yield alkenes.[1]
-
Ester Group: The ethyl ester is prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(2-formylphenoxy)acetic acid.[10] This hydrolysis is a common side reaction during synthesis if conditions are not anhydrous.[11] The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
The presence of both an aldehyde and an ester on the same molecule allows for selective transformations by choosing appropriate reagents and reaction conditions.
Potential Applications and Biological Activity
While specific biological data for Ethyl 2-(2-formylphenoxy)acetate is not widely available, the phenoxyacetic acid scaffold is present in a wide range of compounds with demonstrated biological activity.[3] Derivatives of phenoxyacetic acid have been investigated for various therapeutic applications, including:
-
Antimicrobial Agents: Phenoxyacetic acid derivatives have shown promising activity against various bacterial and fungal strains.[2]
-
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
-
Anticancer Agents: The phenoxyacetic acid core has been incorporated into molecules designed as potential anticancer agents.[13][14]
-
Anticonvulsant Agents: Recent studies have explored phenoxyacetic acid derivatives as potential antiepileptic agents.[12]
The versatile chemical handles on Ethyl 2-(2-formylphenoxy)acetate make it an attractive starting material for the synthesis of libraries of novel phenoxyacetic acid derivatives for screening in various biological assays. For example, the aldehyde can be derivatized to explore structure-activity relationships (SAR) for a particular biological target.
Potential Role in Modulating Inflammatory Pathways
Caption: Potential inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.
Safety and Handling
Ethyl 2-(2-formylphenoxy)acetate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[5]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
Ethyl 2-(2-formylphenoxy)acetate is a synthetically valuable molecule with a rich potential for chemical modification. Its straightforward synthesis via the Williamson ether reaction makes it an accessible starting material for a wide range of research applications. The presence of both an aldehyde and an ester group allows for diverse and selective chemical transformations. While direct biological data on this specific compound is limited, the broader class of phenoxyacetic acid derivatives has shown significant promise in various therapeutic areas. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize Ethyl 2-(2-formylphenoxy)acetate in their synthetic and medicinal chemistry endeavors.
References
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